1-(2-Aminopyrimidin-4-yl)ethanone
CAS No.: 106157-82-8
Cat. No.: VC20780104
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106157-82-8 |
---|---|
Molecular Formula | C6H7N3O |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 1-(2-aminopyrimidin-4-yl)ethanone |
Standard InChI | InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) |
Standard InChI Key | XDKSEDDZHXZRKQ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC(=NC=C1)N |
Canonical SMILES | CC(=O)C1=NC(=NC=C1)N |
Introduction
Chemical Structure and Properties
1-(2-Aminopyrimidin-4-yl)ethanone consists of a pyrimidine ring system with specific functional group substitutions. The 2-position of the pyrimidine ring features an amino group (NH₂), while the 4-position is substituted with an ethanone (acetyl) group.
Molecular Identifiers
The compound is characterized by the following molecular parameters:
Property | Value |
---|---|
Molecular Formula | C₆H₇N₃O |
Molecular Weight | Approximately 137.14 g/mol |
PubChem CID (Parent Compound) | 13582270 |
IUPAC Name | 1-(2-aminopyrimidin-4-yl)ethanone |
Structural Characteristics
The structure features a planar pyrimidine ring with nitrogen atoms at positions 1 and 3, creating a heterocyclic aromatic system. The amino group at position 2 contributes to hydrogen bonding capabilities, while the ethanone group at position 4 provides a reactive carbonyl functionality. This combination of structural features gives the compound distinct chemical properties and reactivity patterns .
Physical and Chemical Properties
Based on its structural characteristics, 1-(2-Aminopyrimidin-4-yl)ethanone is expected to exhibit the following properties:
Property | Description |
---|---|
Physical State | Typically a crystalline solid at room temperature |
Solubility | Moderate solubility in polar organic solvents; limited solubility in water |
Stability | Relatively stable under standard conditions |
Reactivity | Reactive at both the amino group and the carbonyl functionality |
Structural Derivatives and Related Compounds
Common Derivatives
One significant derivative of this compound is its hydrobromide salt form, 1-(2-Aminopyrimidin-4-yl)ethanone hydrobromide, which has been documented in chemical databases. This salt form has the molecular formula C₆H₈BrN₃O and a molecular weight of 218.05 g/mol .
Chemical Identifiers for Derivatives
The hydrobromide derivative can be identified by the following parameters:
Identifier | Value |
---|---|
CAS Number | 106157-95-3 |
InChI | InChI=1S/C6H7N3O.BrH/c1-4(10)5-2-3-8-6(7)9-5;/h2-3H,1H3,(H2,7,8,9);1H |
InChIKey | OFKSZKNVIRHWJH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC(=NC=C1)N.Br |
These identifiers allow for precise database searches and structural verification in research contexts .
Synthetic Approaches
General Synthesis Methods
The synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone typically involves selective functionalization of the pyrimidine ring. Common synthetic routes may include:
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Acylation of 2-aminopyrimidine derivatives at the 4-position
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Cyclization reactions involving amidine intermediates
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Selective oxidation of appropriate precursors
Purification and Characterization
After synthesis, purification methods typically include recrystallization from appropriate solvents or column chromatography. Characterization is commonly performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy to identify the carbonyl and amino functional groups
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Mass spectrometry for molecular weight confirmation
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Elemental analysis for compositional verification
Chemical Reactivity Profile
Functional Group Reactivity
The compound features two primary reactive sites:
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The amino group at the 2-position can participate in:
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Nucleophilic substitution reactions
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Diazotization reactions
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Amide formation
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The carbonyl group at the 4-position can undergo:
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Nucleophilic addition reactions
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Reduction to alcohols
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Condensation reactions with nucleophiles
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Resonance Effects
The electron-rich pyrimidine ring with its nitrogen atoms influences the reactivity of both the amino and carbonyl groups through resonance effects. The amino group can donate electron density into the ring system, while the carbonyl group can withdraw electron density, creating a push-pull electronic system that affects reactivity patterns.
Applications in Scientific Research
Medicinal Chemistry Applications
In medicinal chemistry, 1-(2-Aminopyrimidin-4-yl)ethanone serves as a valuable scaffold for drug development due to its heterocyclic structure. Pyrimidine derivatives have been extensively studied for their biological activities, and the specific substitution pattern in this compound provides opportunities for further functionalization.
Therapeutic Area | Potential Mechanism |
---|---|
Anticancer agents | Kinase inhibition or DNA intercalation |
Antimicrobial compounds | Interference with microbial enzymes |
Anti-inflammatory agents | Modulation of inflammatory pathways |
Central nervous system drugs | Interaction with neurotransmitter systems |
Structure-Activity Relationships
Key Structural Features
The biological activity of 1-(2-Aminopyrimidin-4-yl)ethanone and its derivatives is likely influenced by:
Comparative Analysis
When compared to similar compounds, the specific arrangement of functional groups in 1-(2-Aminopyrimidin-4-yl)ethanone provides a unique electronic and steric profile that may confer distinct biological properties. The amino group at position 2 can act as a hydrogen bond donor, while the carbonyl group at position 4 can serve as a hydrogen bond acceptor, potentially enabling interactions with biological targets.
Spectroscopic Characteristics
Spectroscopic Method | Expected Key Features |
---|---|
¹H NMR | Signals for methyl protons (δ ~2.5-2.8 ppm), aromatic protons (δ ~6.5-8.5 ppm), and amino protons (δ ~5.0-7.0 ppm) |
¹³C NMR | Carbonyl carbon signal (δ ~195-200 ppm), aromatic carbon signals (δ ~100-165 ppm), and methyl carbon signal (δ ~25-30 ppm) |
IR Spectroscopy | N-H stretching bands (~3300-3500 cm⁻¹), C=O stretching band (~1650-1700 cm⁻¹), and aromatic C=N, C=C stretching bands (~1400-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 137, with fragmentation patterns involving loss of the acetyl group or cleavage of the pyrimidine ring |
Biological Activity and Mechanisms
Structure-Based Drug Design Implications
The compound's structural features make it a valuable starting point for structure-based drug design efforts. Modifications at either the amino or carbonyl functionalities can tune selectivity and potency for specific biological targets.
Research and Development Directions
Current Research Gaps
Despite the potential utility of 1-(2-Aminopyrimidin-4-yl)ethanone, several research gaps exist:
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Limited comprehensive studies on its biological activity spectrum
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Incomplete understanding of structure-activity relationships
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Need for optimized synthetic routes to enable large-scale production
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Lack of detailed mechanistic studies regarding its interactions with biological systems
Future Research Directions
Future research efforts could focus on:
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Developing more efficient and scalable synthetic methods
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Exploring broader biological application areas
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Conducting detailed structure-activity relationship studies
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Investigating potential synergistic effects with other bioactive compounds
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